molecular formula C11H22N2O B15258229 N-(Azocan-3-yl)-2-methylpropanamide

N-(Azocan-3-yl)-2-methylpropanamide

Cat. No.: B15258229
M. Wt: 198.31 g/mol
InChI Key: BXXVMGNMWXRGDU-UHFFFAOYSA-N
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Description

N-(Azocan-3-yl)-2-methylpropanamide: is a chemical compound with the molecular formula C10H20N2O It is a member of the azocane family, which is characterized by the presence of an eight-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)-2-methylpropanamide typically involves the reaction of azocane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: N-(Azocan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed:

Scientific Research Applications

N-(Azocan-3-yl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to the active site of the enzyme, altering its conformation, and affecting its catalytic activity .

Comparison with Similar Compounds

  • N-(Azocan-3-yl)propanamide
  • N-(Azocan-3-yl)-2,2-dimethylpropanamide
  • N-(Azocan-3-yl)-3-methylbutanamide

Comparison: N-(Azocan-3-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide group, which imparts distinct chemical and physical properties. Compared to N-(Azocan-3-yl)propanamide, the 2-methyl group increases the compound’s steric hindrance, potentially affecting its reactivity and interaction with molecular targets. Similarly, N-(Azocan-3-yl)-2,2-dimethylpropanamide and N-(Azocan-3-yl)-3-methylbutanamide have different substituents that influence their chemical behavior and applications .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(azocan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C11H22N2O/c1-9(2)11(14)13-10-6-4-3-5-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

BXXVMGNMWXRGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCCCCNC1

Origin of Product

United States

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